S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate
Description
Properties
CAS No. |
50623-01-3 |
|---|---|
Molecular Formula |
C14H12N4O2S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylsulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O2S2/c1-11-7-9-13(10-8-11)22(19,20)21-14-15-16-17-18(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
HWMPKARRBLRUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Tetrazole Thiol
- Reagents and Conditions: The reaction involves treating 1-phenyl-1H-tetrazole-5-thiol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine, typically in an aprotic solvent like dichloromethane or tetrahydrofuran at low to ambient temperature.
- Mechanism: The thiol group acts as a nucleophile attacking the sulfonyl chloride, displacing chloride and forming the sulfonothioate bond.
- Outcome: This method yields the target compound with good purity and moderate to high yields.
- Notes: Careful control of temperature and stoichiometry is necessary to avoid overreaction or decomposition of the tetrazole ring.
Oxidative Coupling of Tetrazole Thiol with Sulfinates
- Reagents and Conditions: Sodium p-toluenesulfinate can be oxidized in situ with iodine or N-bromosuccinimide (NBS) in the presence of 1-phenyl-1H-tetrazole-5-thiol.
- Mechanism: The sulfinates are converted to sulfonyl radicals or electrophilic sulfonyl species that react with the thiol to form the sulfonothioate.
- Advantages: This method avoids the use of sulfonyl chlorides, which can be moisture sensitive and corrosive.
- Reported Yields: High yields have been reported with mild reaction conditions and simple workup procedures.
Alkylation of Tetrazole Thiol Followed by Sulfonylation
- Step 1: Alkylation of 1-phenyl-1H-tetrazole-5-thiol with alkyl halides to form S-alkylated tetrazole derivatives.
- Step 2: Subsequent reaction with p-toluenesulfonyl chloride or sulfonylating agents to introduce the sulfonothioate group.
- Utility: This two-step method allows for structural diversification and fine-tuning of the sulfonothioate substituents.
Electrochemical and Photochemical Methods
- Recent studies have explored electrooxidative and photochemical approaches to form sulfonothioates by coupling thiols with sulfonyl precursors under mild conditions, often using catalytic amounts of iodine or light irradiation to promote the reaction.
- These methods offer environmentally friendly alternatives with high selectivity and reduced byproducts.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Phenyl-1H-tetrazole-5-thiol (1 equiv), p-toluenesulfonyl chloride (1.1 equiv), triethylamine (2 equiv), DCM, 0°C to RT | Stirring under inert atmosphere for 2-4 hours | 75-85 | Reaction monitored by TLC; workup involves aqueous washes and silica gel chromatography |
| 2 | 1-Phenyl-1H-tetrazole-5-thiol (1 equiv), sodium p-toluenesulfinate (1.5 equiv), iodine (2 equiv), DCM, RT overnight | Oxidative coupling | 80-90 | After reaction, sodium thiosulfate added to quench iodine; organic layer washed and purified |
| 3 | 1-Phenyl-1H-tetrazole-5-thiol alkylated with alkyl bromide, then reacted with p-toluenesulfonyl chloride | Two-step synthesis | Variable | Allows for derivative synthesis |
Analytical and Purification Considerations
- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly employed.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The sulfonothioate bond shows characteristic S–S and S=O stretching frequencies in IR.
- Stability: The compound is stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent decomposition.
Summary of Research Findings
- The direct sulfonylation of 1-phenyl-1H-tetrazole-5-thiol with p-toluenesulfonyl chloride is the most straightforward and widely used method.
- Oxidative coupling methods provide a milder alternative with comparable or better yields.
- Electrochemical and photochemical methods are emerging as green and efficient routes.
- The choice of method depends on available reagents, desired scale, and sensitivity of the tetrazole moiety.
Chemical Reactions Analysis
Types of Reactions
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the tetrazole ring under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted tetrazole compounds .
Scientific Research Applications
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The sulfonothioate group can undergo redox reactions, modulating the redox state of the cellular environment .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
S-Phenyl benzenesulfonothioate (R = H): Lacks substituents on both aromatic rings.
S-(4-Methylphenyl) 4-methylbenzenesulfonothioate (R = CH₃): Features methyl groups on both the phenyl and benzenesulfonothioate moieties.
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate (R = OCH₃): Substituted with methoxy groups instead of methyl or tetrazole groups.
Key Findings :
- Methyl (CH₃) and methoxy (OCH₃) substituents significantly reduce larval survival and weight, with methoxy groups showing higher toxicity.
- The tetrazole-containing compound (target) is expected to exhibit enhanced bioactivity due to the electron-withdrawing nature of the tetrazole ring, which may stabilize reactive intermediates or improve binding to biological targets. However, direct experimental data for the target compound are absent in the provided evidence .
Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl (electron-donating) and methoxy (electron-withdrawing) groups alter the sulfonothioate group’s reactivity. The tetrazole substituent (strongly electron-withdrawing) in the target compound likely increases electrophilicity, enhancing interactions with nucleophilic sites in biological systems.
- Lumping Strategy : Compounds with similar substituents (e.g., CH₃, OCH₃) may be grouped for modeling purposes, as their physicochemical behaviors are comparable . The tetrazole group, however, represents a distinct category due to its unique electronic and steric properties.
Research Implications and Gaps
Structural Insights : Crystallographic tools like SHELX and ORTEP-3 (used in analogous studies ) could elucidate the target compound’s conformation and intermolecular interactions.
Biological Efficacy : While methoxy and methyl derivatives show clear dose-dependent toxicity, the tetrazole analogue’s activity remains speculative without empirical data. Further studies should prioritize synthesizing and testing this compound against A. kuehniella or other pests.
Environmental Impact: The lumping strategy highlights the need to categorize thiosulfonates based on substituent effects to predict environmental persistence and non-target species toxicity.
Biological Activity
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and research findings related to its biological effects.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a tetrazole ring, which is known for conferring various biological activities, and a sulfonothioate moiety that may enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing tetrazole derivatives often exhibit antimicrobial activity . For instance, derivatives of tetrazole have been shown to possess significant antibacterial and antifungal properties. A study on substituted 1-phenyl-5-mercaptotetrazoles demonstrated their effectiveness against various fungal strains, including Candida species, with varying minimum inhibitory concentration (MIC) values .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Substituted 1-phenyl-5-mercaptotetrazoles | Candida albicans | TBD |
| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-benzamide | Pseudomonas aeruginosa | 125 |
Anti-inflammatory and Analgesic Effects
Tetrazole compounds have been reported to exhibit anti-inflammatory and analgesic activities. The structural modifications in tetrazole derivatives can significantly influence their pharmacological profiles. For instance, certain derivatives have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Emerging research has also highlighted the anticancer potential of tetrazole-based compounds. Studies have indicated that specific derivatives can inhibit tumor growth in vitro and in vivo. The mechanism of action often involves the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of tetrazole derivatives for their biological activities. For example:
- Synthesis of Novel Derivatives : A study synthesized a series of new tetrazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that some compounds exhibited greater activity than traditional antibiotics like ciprofloxacin .
- Electrochemical Studies : Research involving electrochemical oxidations showed that tetrazole derivatives could participate in redox reactions, which might be relevant for their biological activities. These findings suggest a multifaceted role for these compounds beyond mere antimicrobial action .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazole compounds revealed that modifications at specific positions on the tetrazole ring could enhance biological activity against various pathogens. This information is crucial for guiding future drug design efforts .
Q & A
Q. What experimental methods are recommended for synthesizing S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate?
Synthesis typically involves nucleophilic substitution or coupling reactions between tetraazole derivatives and sulfonothioate precursors. For example, S-derivatives of triazole-thiones can be synthesized via cyclization of thiosemicarbazides under acidic conditions, followed by sulfonation . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement. Statistical experimental design methods, such as factorial design, can minimize trials while accounting for variables like reactant ratios and reaction time .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Key characterization techniques include:
- X-ray crystallography : For precise molecular geometry and intermolecular interactions (using software like SHELX for refinement) .
- Spectroscopy : FTIR for functional groups (e.g., sulfonothioate S=O stretches at ~1150 cm⁻¹), NMR for proton environments, and mass spectrometry for molecular weight validation (exact mass: ~367.06 g/mol) .
- Thermal analysis : TGA/DSC to assess stability and decomposition profiles.
Physicochemical parameters (e.g., logP ~3, polar surface area ~86.4 Ų) should be calculated using software like Gaussian or ACD/Labs to predict solubility and bioavailability .
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure.
- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 acute toxicity) .
- Storage : Keep in airtight containers at −20°C, away from oxidizers and moisture .
- Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Density Functional Theory (DFT) calculations can predict transition states and energy barriers for key steps (e.g., sulfonothioate bond formation). Tools like COMSOL Multiphysics enable reaction simulation under varying conditions (e.g., pressure, solvent effects) . Machine learning algorithms can further refine predictions by training on experimental datasets (e.g., yields, purity) to identify optimal catalytic systems .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Multi-method validation : Cross-validate NMR/IR data with X-ray results to confirm tautomeric forms or conformational flexibility .
- High-resolution techniques : Use synchrotron XRD for ambiguous crystallographic data or dynamic NMR to probe temperature-dependent structural changes .
- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets caused by impurities .
Q. How can researchers design experiments to evaluate biological activity while minimizing toxicity risks?
- In silico screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinity to target proteins (e.g., enzymes inhibited by tetrazole motifs) .
- Toxicity prediction : QSAR models (e.g., TOPKAT) can estimate acute toxicity profiles, prioritizing derivatives with lower hazard indices .
- In vitro assays : Employ cell-based models (e.g., HepG2 for hepatotoxicity) with dose-response studies to establish safe thresholds .
Methodological Challenges in Data Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
Q. What advanced techniques validate non-covalent interactions in the crystal lattice?
- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H···π, S···N interactions) using CrystalExplorer .
- Theoretical charge density analysis : Combine XRD data with multipole modeling (e.g., via MoPro) to quantify electrostatic contributions to packing .
Integration of Computational and Experimental Workflows
Q. How can AI enhance high-throughput screening of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
